molecular formula C27H27N5O2S B12149164 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12149164
M. Wt: 485.6 g/mol
InChI Key: MHQPPEVRHUBMGN-RRAHZORUSA-N
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Description

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide is a complex organic compound with a molecular formula of C26H25N5O2S . This compound is part of the triazole family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide typically involves multiple steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups .

Scientific Research Applications

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are crucial for its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but its structure suggests it could inhibit or modulate specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide apart is its combination of the triazole ring, sulfanyl group, and acetamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C27H27N5O2S

Molecular Weight

485.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C27H27N5O2S/c1-18-5-9-22(10-6-18)26-30-31-27(32(26)23-13-7-19(2)8-14-23)35-17-25(33)29-28-20(3)21-11-15-24(34-4)16-12-21/h5-16H,17H2,1-4H3,(H,29,33)/b28-20-

InChI Key

MHQPPEVRHUBMGN-RRAHZORUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(/C)\C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=C(C=C4)OC

Origin of Product

United States

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